Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate
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Overview
Description
Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of propionic acid and is characterized by the presence of a chloro group, a ketone group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate typically involves the reaction of 3-chloro-2-oxo-propionic acid with o-tolyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-chloro-2-oxo-3-o-tolyl-propionic acid.
Reduction: Formation of 3-chloro-2-hydroxy-3-o-tolyl-propionic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-o-tolyl-propionic acid ethyl ester
- 3-Chloro-2-oxo-3-p-tolyl-propionic acid methyl ester
- 3-Chloro-2-oxo-3-m-tolyl-propionic acid methyl ester
Uniqueness
Methyl 3-chloro-3-(2-methylphenyl)-2-oxopropionate is unique due to the specific positioning of the chloro group and the o-tolyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-chloro-3-(2-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7-5-3-4-6-8(7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3 |
InChI Key |
WLGRRXUHEGGUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)C(=O)OC)Cl |
Origin of Product |
United States |
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